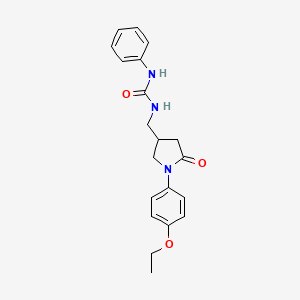

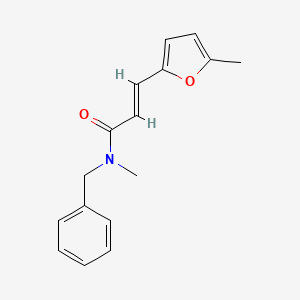

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that may include the formation of pyrrolidinone intermediates and subsequent functionalization. For instance, the synthesis of methyl 4-aminopyrrole-2-carboxylates described in one study involves a relay catalytic cascade reaction of 5-methoxyisoxazoles with pyridinium ylides using a FeCl2/Et3N binary catalytic system, followed by hydrazinolysis . This method could potentially be adapted for the synthesis of the target compound by modifying the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea was determined using FT-IR, 1H-NMR, and mass spectrometry . Computational quantum chemical studies, such as density functional theory (DFT) calculations, can provide additional insights into the molecular structure, including the configuration around specific atoms and the stabilization energy .

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be inferred from their interactions with other molecules. For instance, the compound mentioned above was found to bind with B-DNA, indicating potential interactions with biological macromolecules . The kinetics and mechanism of transformation reactions of related compounds have also been studied, revealing the

Scientific Research Applications

Electrochromic Devices and Polymer Research

Electrochromic Polymers

Research on dithienylpyrroles-based electrochromic polymers demonstrates the potential of such compounds in developing high-contrast electrochromic devices. These materials exhibit significant changes in color upon electrical stimulation, suggesting applications in smart windows, displays, and adaptive camouflage materials (Su, Chang, & Wu, 2017).

Antimicrobial Agents

Thiazoles and Their Fused Derivatives

The study of thiazoles and their derivatives has shown antimicrobial activity against various bacterial and fungal isolates. Such compounds hold promise for the development of new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Advanced Material Synthesis

X-ray Powder Diffraction in Material Synthesis

The characterization of advanced materials, such as the one used in the synthesis of anticoagulants like apixaban, emphasizes the role of X-ray powder diffraction in identifying and analyzing new compounds. This technique is crucial for the pharmaceutical industry and the development of new drugs (Wang, Suo, Zhang, Hou, & Li, 2017).

Herbicide Development

Phenylurea Herbicides

The crystal structure analysis of phenylurea herbicides has provided insights into the interactions that contribute to their herbicidal activity. Understanding these interactions can lead to the design of more effective herbicides with minimal environmental impact (Kang, Kim, Kwon, & Kim, 2015).

Pharmaceutical Research

Novel Triazolinone Derivatives as Herbicides

The design and synthesis of triazolinone derivatives highlight the ongoing search for novel herbicides. Such research not only contributes to agricultural sciences but also to the understanding of enzyme inhibition mechanisms relevant across various fields (Luo, Jiang, Wang, Chen, & Yang, 2008).

Mechanism of Action

Target of Action

The compound contains an indole moiety, which is a prevalent structure in many biologically active compounds . Indole derivatives are known to bind with high affinity to multiple receptors, which can be useful in developing new therapeutic agents .

Mode of Action

The exact mode of action would depend on the specific targets of this compound. Generally, indole derivatives interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways depending on their specific targets. They have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. As mentioned, indole derivatives can have a wide range of biological activities .

properties

IUPAC Name |

1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-2-26-18-10-8-17(9-11-18)23-14-15(12-19(23)24)13-21-20(25)22-16-6-4-3-5-7-16/h3-11,15H,2,12-14H2,1H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRPDMYWFHEUCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-naphthalen-2-ylacetamide;hydrochloride](/img/structure/B2525434.png)

![5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2525439.png)

![2-[2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetohydrazide](/img/structure/B2525441.png)

![methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine](/img/structure/B2525443.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2525445.png)

![N-(4-chlorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2525446.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2525451.png)

![4-benzamido-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B2525454.png)